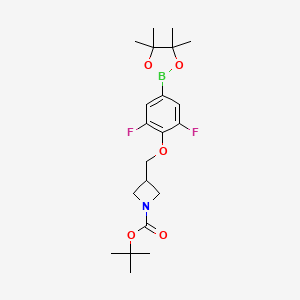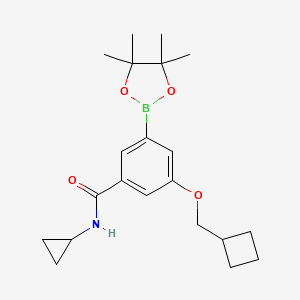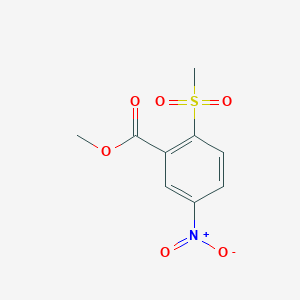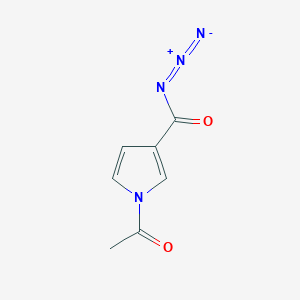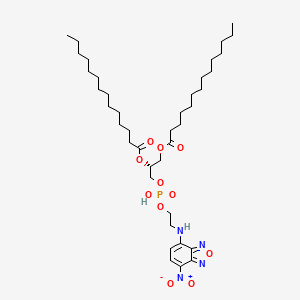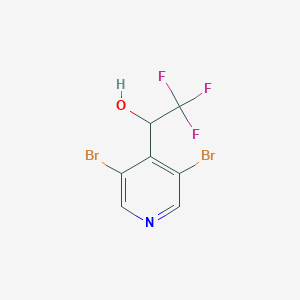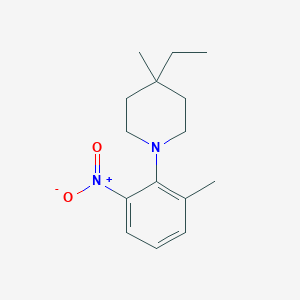
4-Ethyl-4-methyl-1-(2-methyl-6-nitrophenyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-methyl-1-(2-methyl-6-nitrophenyl)piperidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yields and purity. The choice of reagents and catalysts can significantly impact the efficiency and cost-effectiveness of the production process .
化学反应分析
Types of Reactions
4-Ethyl-4-methyl-1-(2-methyl-6-nitrophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-bromosuccinimide (NBS), various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
科学研究应用
4-Ethyl-4-methyl-1-(2-methyl-6-nitrophenyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-Ethyl-4-methyl-1-(2-methyl-6-nitrophenyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to inhibit tubulin polymerization, which can lead to antiproliferative effects in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological activity being investigated.
相似化合物的比较
Similar Compounds
Piperine: Found in black pepper, known for its antioxidant and anticancer properties.
Evodiamine: Exhibits antiproliferative and antimetastatic effects.
Matrine: Known for its anticancer and anti-inflammatory activities.
Uniqueness
4-Ethyl-4-methyl-1-(2-methyl-6-nitrophenyl)piperidine is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives. Its combination of ethyl, methyl, and nitrophenyl groups can influence its interactions with molecular targets and its overall pharmacological profile.
属性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC 名称 |
4-ethyl-4-methyl-1-(2-methyl-6-nitrophenyl)piperidine |
InChI |
InChI=1S/C15H22N2O2/c1-4-15(3)8-10-16(11-9-15)14-12(2)6-5-7-13(14)17(18)19/h5-7H,4,8-11H2,1-3H3 |
InChI 键 |
QCZVDUDDMVEXLT-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCN(CC1)C2=C(C=CC=C2[N+](=O)[O-])C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



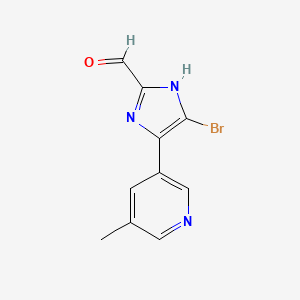
![Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13714663.png)
![O-[(6-Methyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13714670.png)
